Quinol sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Identity and Properties of Quinol Sulfates

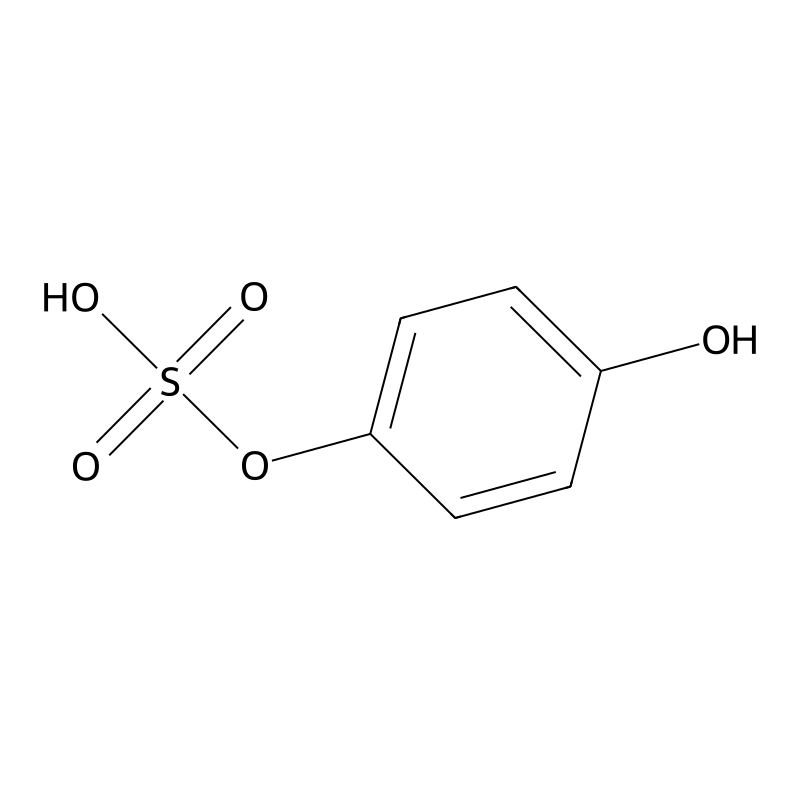

"Quinol sulfate" refers to different metabolites depending on the biological context. The core data for the two identified compounds is summarized in the table below.

Table 1: Comparative Analysis of this compound Metabolites

| Property | This compound (Hydroquinone Sulfate) [1] | 4-Quinol Sulfate [2] |

|---|---|---|

| IUPAC Name | 4-hydroxyphenyl hydrogen sulfate | [4-hydroxy-3,5-bis(propan-2-yl)phenyl] oxidanesulfonic acid |

| Chemical Formula | C6H6O5S | C12H18O5S |

| Average Mass | 190.176 Da | 274.333 Da |

| Monoisotopic Mass | 189.99359 Da | 274.087494376 Da |

| SMILES | O=S(=O)(O)Oc1ccc(O)cc1 | CC(C)C1=CC(OS(O)(=O)=O)=CC(C(C)C)=C1O |

| InChIKey | FPXPQMOQWJZYBL-UHFFFAOYSA-N | RKAQPQOYAJQIAA-UHFFFAOYSA-N |

| Synonym(s) | Hydroquinone monosulfate | Not Available |

| Structural Notes | Mono-sulfated hydroquinone | Hydroxyphenyl ring disubstituted with isopropyl groups and sulfate |

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of 4-Quinol Sulfate [2]

| Property | Predicted Value / Outcome |

|---|---|

| Water Solubility | 0.321 mg/mL |

| logP | 3.38 |

| logS | -2.9 |

| pKa (Strongest Acidic) | -1.7 |

| Physiological Charge | -1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Polar Surface Area (PSA) | 83.83 Ų |

| Rotatable Bond Count | 4 |

| Bioavailability | Yes |

| Rule of Five | Yes |

| Ghose Filter | Yes |

| Veber's Rule | No |

Experimental Protocol and Applications

One key experimental application of a this compound variant is in plant tissue culture. The following Graphviz diagram illustrates the core workflow for using 8-Hydroxy-Quinolinol-Sulfate (8-HQS) to initiate cultures from apple tree material [3].

Workflow for establishing apple tissue culture using 8-HQS to reduce contamination and browning [3].

The methodology can be broken down into the following steps [3]:

- Culture Initiation: Actively growing shoot tips are collected from adult orchard trees, cleaned, and surface-disinfested.

- Explant Preparation: The shoot tips are dissected into 2–3 mm segments.

- 8-HQS Treatment: Explants are covered with 200 μl of a 0.1% solution of 8-hydroxy-quinolinol-sulfate (8-HQS) for 24 hours.

- Medium Transfer: After treatment, explants are moved to a modified MS-medium containing 4.4 μM BA (6-benzyladenine). After two weeks, they are transferred to a medium containing both auxin and cytokinin.

- Key Outcomes: The application of 8-HQS significantly reduces the infection rate and inhibits the browning of explants and the media. This method yielded 50–90% sterile explants after 7 days, compared to 100% loss in untreated controls.

Metabolic Pathway and Relationship Visualization

The following diagram illustrates the proposed metabolic relationship between the core hydroquinone molecule and its sulfated derivative, a common phase II detoxification reaction.

Proposed conjugation pathway of hydroquinone to form this compound via sulfotransferase.

Key Insights for Researchers

- Compound Specificity is Critical: Researchers must precisely identify which "this compound" metabolite is relevant to their work, as the simple hydroquinone derivative and the disubstituted 4-Quinol sulfate have distinct structures, masses, and likely biological roles [1] [2].

- A Role Beyond Metabolism: The demonstrated efficacy of 8-HQS in plant tissue culture suggests potential for these compounds as active agents in biotechnology. Its dual action in reducing microbial contamination and inhibiting polyphenol oxidase-mediated browning is particularly valuable for working with sensitive plant genotypes [3].

- Data Gaps and Research Opportunities: The available data is strong on identity but limited. Key areas for further investigation include the complete biosynthetic pathways, detailed pharmacokinetics, specific protein targets, and the full toxicological profile of these metabolites.

References

Quinol sulfate aryl sulfate compound

Chemical Identity of Quinol Sulfate

The table below summarizes the core chemical and structural information for Hydroquinone Sulfate (this compound) available from the search results [1].

| Property | Description |

|---|---|

| IUPAC Name | (4-hydroxyphenyl) sulfate [1] |

| CAS Number | 17438-29-8 [1] |

| Molecular Formula | C₆H₅O₅S⁻ [1] |

| Molecular Weight | 189.17 g/mol [1] |

| Classification | Aryl sulfate; Phenylsulfate; Organosulfonate oxoanion [1] |

| Biological Role | Human and marine xenobiotic metabolite [1] |

| Relationship to AHR | Information on direct AHR activation not available in search results |

Research Context and Suggested Directions

The search results indicate that this compound is primarily recognized as a metabolite of hydroquinone, which is a compound that can be formed from the breakdown of benzene [1]. Its classification as a human xenobiotic metabolite suggests its presence indicates exposure to certain environmental chemicals or drugs.

While the specific data you requested is sparse, the broader research context points to several relevant areas for investigation:

- Sulfation Pathways: Sulfation is a critical conjugation reaction in the body, modulating the activity and elimination of various small molecules, including hormones, neurotransmitters, and xenobiotics [2]. This compound is a product of such a pathway.

- Aryl Hydrocarbon Receptor (AHR) Signaling: AHR is a ligand-activated transcription factor that can be activated by a wide range of exogenous and endogenous molecules [3]. Although the results do not confirm this compound as an AHR ligand, its structural class (aryl sulfate) is relevant in this field. The diagram below outlines the general AHR activation pathway for reference.

References

Comprehensive Technical Guide: Chemical Properties, Biological Significance, and Experimental Analysis of Quinol Sulfate

Introduction to Quinol Sulfate

This compound, systematically named as 4-hydroxyphenyl hydrogen sulfate, represents a crucial biochemical conjugate in phase II metabolism of xenobiotic compounds. This organosulfur compound plays a pivotal role in detoxification pathways, particularly in the biotransformation of phenolic substances in both human and environmental contexts. The formation of this compound via sulfonation represents a key metabolic pathway that enhances the water solubility of hydrophobic compounds, facilitating their excretion from biological systems. Understanding the chemical behavior, properties, and detection methods for this compound provides fundamental insights for researchers working in drug metabolism, toxicology, and environmental science, particularly when studying the fate of phenolic compounds in biological systems.

The significance of this compound extends beyond its role as a mere metabolic product. As an aryl sulfate ester, it represents a critical interface between biological systems and xenobiotic compounds, with implications for drug development, safety assessment, and environmental monitoring. This technical guide comprehensively examines the chemical properties, biological significance, and analytical methodologies relevant to this compound, providing researchers with essential data and protocols for investigating this important metabolite in various experimental contexts.

Chemical Identification and Structural Properties

Core Molecular Characteristics

This compound possesses well-defined structural features that dictate its chemical behavior and biological interactions:

- Molecular Formula: C₆H₆O₅S [1]

- Systematic IUPAC Name: 4-hydroxyphenyl hydrogen sulfate [1] [2]

- Alternative Nomenclature: The compound is interchangeably referred to as hydroquinone mono(hydrogen sulfate), quinol monosulfate, or hydroquinone monosulfate in scientific literature [1]

- CAS Registry Number: 17438-29-8 [2] [3]

The molecular structure consists of a phenolic ring with two opposing functional groups: a hydroxyl group at the para position and a hydrogen sulfate group, creating a distinct electronic distribution that influences both its chemical reactivity and biological interactions. This arrangement places the compound in the phenylsulfates class, characterized by sulfuric acid groups conjugated to phenyl moieties [2].

Structural Representation

Table: Structural descriptors of this compound

| Descriptor Type | Representation |

|---|---|

| SMILES | O=S(=O)(O)Oc₁ccc(O)cc₁ [1] |

| InChI | InChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10) [1] |

| InChI Key | FPXPQMOQWJZYBL-UHFFFAOYSA-N [1] |

The structural representation reveals key molecular features, including the presence of hydrogen bond donors (phenolic OH and sulfate OH groups) and hydrogen bond acceptors (sulfate oxygens and phenolic oxygen), which collectively influence solubility, reactivity, and intermolecular interactions. The rotatable bond count of 2 indicates moderate molecular flexibility, primarily around the C-O-S linkage [2].

Physicochemical Properties

Experimental and Computational Property Data

This compound demonstrates specific physicochemical characteristics that determine its behavior in biological and analytical systems:

Table: Experimental and calculated properties of this compound

| Property | Value | Source/Type |

|---|---|---|

| Average Molecular Mass | 190.176 g/mol [1] | Experimental |

| Monoisotopic Mass | 189.99359 g/mol [1] | Experimental |

| Precise Mass | 189.99400 g/mol [2] | Computational |

| Density | 1.669 g/cm³ [2] | Calculated |

| Polar Surface Area (PSA) | 92.21 Ų [2] | Computational |

| logP | 1.65460 [2] | Computational |

| Hydrogen Bond Donor Count | 2 [2] | Structural |

| Hydrogen Bond Acceptor Count | 5 [2] | Structural |

The relatively high polar surface area (92.21 Ų) indicates significant molecular polarity, which contributes to its aqueous solubility and influences its chromatographic behavior. The computed logP value of approximately 1.65 suggests moderate hydrophobicity, reflecting a balance between the hydrophilic sulfate group and the hydrophobic aromatic ring [2].

Acid-Base Properties and Speciation

This compound exhibits pH-dependent speciation due to the ionizable functional groups. The compound serves as the conjugate acid in the this compound/quinol sulfate(1-) pair, with the sulfate group undergoing deprotonation at physiological pH:

pH-dependent speciation of this compound showing the equilibrium between conjugate acid and base forms.

At physiological pH (7.3-7.4), the major species is the deprotonated conjugate base (this compound(1-)), characterized by the molecular formula C₆H₅O₅S⁻ and a molecular weight of 189.17 g/mol [2]. This deprotonated form predominates in biological systems due to the relatively low pKa of the sulfate group (typically <2 for organosulfates), making this compound an effective charge-bearing metabolite that enhances aqueous solubility and excretion kinetics.

Biological Context and Significance

Metabolic Roles and Xenobiotic Processing

This compound serves important functions in biological systems, particularly in metabolic pathways involving phenolic compounds:

- Human Xenobiotic Metabolite: this compound is categorized as a human xenobiotic metabolite, indicating its formation during the biotransformation of foreign compounds in humans [2]

- Marine Xenobiotic Metabolite: The compound also functions as a marine xenobiotic metabolite, demonstrating its role in the detoxification processes of marine organisms [2]

- Secondary Metabolite: Classified as a secondary metabolite, this compound may serve in defense or signaling functions, though it can also arise from incomplete metabolism of other secondary metabolites [2]

In biochemical pathways, this compound represents a conjugation product where sulfonation increases the hydrophilicity of phenolic compounds, facilitating their elimination through renal or hepatic routes. This sulfonation process is catalyzed by sulfotransferase enzymes, which transfer sulfate groups from the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to acceptor molecules.

Relationship to Sulfur Oxidation Pathways

While this compound itself is not directly involved in microbial sulfur oxidation, understanding its structure provides context for broader sulfur metabolism. In acidophilic autotrophic bacteria like Acidithiobacillus spp., various sulfur-oxidizing enzymes participate in oxidizing reduced inorganic sulfur compounds:

- Sulfur Dioxygenase (SDO): Catalyzes the oxidation of elemental sulfur and plays a role in managing sulfane sulfur atoms in persulfide compounds [4]

- Sulfide:Quinone Oxidoreductase (SQR): Oxidizes sulfide and works cooperatively with SDO to alleviate hydrogen sulfide toxicity [4]

These microbial sulfur oxidation pathways highlight the biological importance of sulfur-containing compounds like this compound in broader biogeochemical cycles. The enzymatic mechanisms involved in these pathways share common principles with the metabolic processes that generate and process this compound in eukaryotic systems.

Experimental Analysis and Detection Methods

Chromatographic and Spectroscopic Approaches

Analytical characterization of this compound employs various separation and detection techniques to identify and quantify this metabolite in complex matrices:

- Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for detecting this compound in biological samples, leveraging its characteristic mass fragmentation pattern [5]

- Collision Cross Section (CCS) Values: Predicted CCS values provide additional identification points (165.05 Ų for [M-H]⁻ and 167.41 Ų for [M+H]⁺ adducts) when using ion mobility spectrometry [5]

The monoisotopic mass of 189.99359 Da serves as a precise identifier in high-resolution mass spectrometry, while the computed polar surface area of 92.21 Ų informs reverse-phase chromatographic retention behavior [1] [2].

Property-Based Detection Strategies

Table: Experimental parameters for this compound analysis

| Analytical Technique | Key Parameters | Utility |

|---|---|---|

| High-Resolution MS | Exact Mass: 189.99359 Da [1] | Accurate identification |

| Ion Mobility MS | CCS: 165.05 Ų ([M-H]⁻) [5] | Isomer separation |

| Chromatography | logP: 1.65 [2] | Retention time prediction |

| Spectroscopy | H-bond donors/acceptors: 2/5 [2] | Solubility optimization |

These parameters enable the development of robust analytical methods for this compound detection in various matrices, from biological fluids to environmental samples. The acid-base properties further inform mobile phase optimization, with the anionic form dominating at physiological and analytical pH conditions.

Research Applications and Implications

The study of this compound extends to multiple research domains with practical applications:

- Drug Metabolism Studies: As a phase II metabolite, this compound serves as a marker for sulfotransferase activity and phenolic compound biotransformation [2]

- Toxicological Assessment: Monitoring this compound formation provides insights into detoxification efficiency and potential bioactivation pathways [2]

- Environmental Monitoring: Detection of this compound in aquatic systems indicates exposure to phenolic precursors and metabolic activity in organisms [2]

For researchers investigating sulfur-containing metabolites, this compound represents a model compound for understanding the behavior of aryl sulfate esters, with implications for drug design, metabolic engineering, and environmental toxicology.

Conclusion

References

- 1. (CHEBI:71062) this compound [ebi.ac.uk]

- 2. HYDROQUINONE SULFATE - Ataman Kimya [atamanchemicals.com]

- 3. CAS # 17438-29-8, Quinol : more information. Sulfate [chemblink.com]

- 4. Frontiers | Sulfur Oxidation in the Acidophilic Autotrophic... [frontiersin.org]

- 5. Metabolite 4- Quinol | DrugBank Online sulfate [go.drugbank.com]

Fundamental Properties of Quinol Sulfate and Phenylsulfates

The table below summarizes the key identifiers and structural data for quinol sulfate (hydroquinone sulfate), a specific member of the phenylsulfate class.

| Property | This compound (Hydroquinone Sulfate) [1] [2] | Phenylsulfate Class (General) [3] |

|---|---|---|

| IUPAC Name | 4-hydroxyphenyl hydrogen sulfate [1] | Phenyl hydrogen sulfate (example) |

| CAS Number | 17438-29-8 [1] | 937-34-8 (for phenyl hydrogen sulfate) [3] |

| Molecular Formula | C₆H₆O₅S [2] | C₆H₆O₄S (for phenyl hydrogen sulfate) [3] |

| Molecular Weight | 190.17 g/mol [1] | 174.17 g/mol (for phenyl hydrogen sulfate) [3] |

| SMILES | O=S(=O)(O)Oc1ccc(O)cc1 [2] |

OS(=O)(=O)OC1=CC=CC=C1 (for phenyl hydrogen sulfate) [3] |

| Class Description | An aryl sulfate where one hydroxy group of hydroquinone is substituted by a sulfo group [1]. | Organic compounds containing a sulfuric acid group esterified to a phenyl group [3]. |

| Biological Role | Human and marine xenobiotic metabolite [1]. | Information not specified in results. |

Analytical Method Development with RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common separation technique for analyzing diverse compounds like phenylsulfates [4]. The core principle is the hydrophobic interaction between the analyte and the stationary phase, leading to separation based on entropy-driven desolvation [4].

The following diagram illustrates the typical workflow for developing an RP-HPLC method, crucial for characterizing compounds such as quinol sulfates.

RP-HPLC method development workflow for reliable analyte separation and quantification.

Key parameters to optimize in RP-HPLC method development include [4]:

- Sample Preparation: The sample should be dissolved in the initial mobile phase and be free of particulates to protect the column and ensure reproducibility.

- Column (Stationary Phase): A C8 or C18 column made from high-purity, less acidic silica is generally suitable for most samples, including basic compounds.

- Mobile Phase: Separation is controlled by adjusting the solvent strength (percentage of organic solvent, %B) and the type of solvent (e.g., acetonitrile vs. methanol). A 10% decrease in %B can increase analyte retention threefold.

- Detection: UV-Vis detectors are commonly used. For enhanced sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed [5].

Experimental Protocol: Electrochemical Synthesis

A modern and efficient method for synthesizing complex molecules like 3-(sulfonyl)quinol-4-ones (which contain the sulfonyl functional group) is electrochemical synthesis. The following diagram outlines the setup and reaction sequence.

Electrosynthesis setup and domino reaction sequence for 3-(sulfonyl)quinol-4-ones.

Detailed Methodology [6]:

- Reaction Setup: The reaction is performed in an undivided electrochemical cell equipped with graphite electrodes.

- Reagents: Combine an o-alkynyl-N-(formyl)anilide with a sodium sulfinate (aryl or alkyl) in the presence of silver(I) oxide and a supporting electrolyte (potassium iodide or sodium tetrafluoroborate).

- Reaction Mechanism: The process is a domino reaction initiated by electrochemistry. It begins with the generation of a sulfonyl radical, followed by oxysulfonylation of the alkyne, and is concluded by an intramolecular cyclocondensation to form the quinoline ring system.

- Outcome: This method provides a transition metal-free pathway to synthesize biologically relevant 3-(sulfonyl)quinol-4-ones in moderate to good yields and tolerates a variety of substituents on both the anilide and sulfinate starting materials.

Regulatory Considerations for Drug Development

Adherence to Good Laboratory Practice (GLP) is mandatory for generating reliable non-clinical safety and toxicology data submitted to regulatory agencies [7]. The core components of a GLP-compliant study are shown below.

Key elements of GLP ensuring non-clinical study data quality and integrity.

For drug compounding, the FDA enforces restrictions on compounding drugs that are "essentially a copy" of an FDA-approved drug. These restrictions are tied to the drug's status on the FDA's shortage list. For example, as of April 2025, the enforcement discretion period for compounding semaglutide by state-licensed pharmacies has ended following a court decision and the stabilization of the national supply [8].

References

- 1. HYDROQUINONE SULFATE - Ataman Kimya [atamanchemicals.com]

- 2. (CHEBI:71062) this compound [ebi.ac.uk]

- 3. Phenyl hydrogen sulfate : Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Importance of rp- hplc in analytical development: a review method [ijpsr.com]

- 5. Basics | Thermo Fisher Scientific - RU HPLC [thermofisher.com]

- 6. Electrochemical Synthesis of 3-(Sulfonyl) quinol -4-ones from... [pubmed.ncbi.nlm.nih.gov]

- 7. What are Good ( Laboratory ) and Guidelines? Practices GLP [simbecorion.com]

- 8. FDA clarifies policies for compounders as national GLP -1 supply... | FDA [fda.gov]

Comprehensive Technical Guide: Hydroquinone Sulfate Metabolite in Human Physiology and Disease

Introduction and Chemical Profile

Hydroquinone sulfate is a significant phase II metabolite that represents a crucial detoxification pathway in human xenobiotic metabolism. This conjugated form of hydroquinone plays important roles in various physiological and pathological processes, ranging from cardiovascular protection to xenobiotic clearance. As an aryl sulfate compound, hydroquinone sulfate is characterized by a phenolic structure where one of the hydroxy groups in hydroquinone (1,4-benzenediol) has been substituted by a sulfo group, significantly altering its solubility, reactivity, and biological activity compared to its parent compound. The conjugate base of quinol sulfate serves as the major species at physiological pH (7.3), making it particularly relevant for in vivo studies [1].

Table 1: Fundamental Chemical Properties of Hydroquinone Sulfate

| Property | Specification |

|---|---|

| CAS Number | 17438-29-8 |

| IUPAC Name | (4-hydroxyphenyl) sulfate |

| Molecular Formula | C₆H₅O₅S⁻ |

| Molecular Weight | 189.17 g/mol (anion), 190.174 g/mol (acid) |

| Chemical Structure | Hydroquinone with one hydroxy group substituted by a sulfo group |

| Classification | Organosulfonate oxoanion, aryl sulfate, phenylsulfates |

| XLogP3-AA | 0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Topological Polar Surface Area | 92.2 Ų |

From a biochemical perspective, hydroquinone sulfate belongs to the class of organic compounds known as phenylsulfates, which are characterized by a sulfuric acid group conjugated to a phenyl group. It is classified as a secondary metabolite that may serve roles in defense or signaling molecules, or may arise from incomplete metabolism of other secondary metabolites [1]. The compound has been identified as both a human xenobiotic metabolite and a marine xenobiotic metabolite, reflecting its significance in metabolic pathways across biological systems [1]. Recent research has expanded our understanding of hydroquinone sulfate beyond merely a detoxification product to a compound with potential modulatory functions in human physiology and disease states.

Biological Significance and Roles

Sources and Exposure Pathways

Human exposure to hydroquinone, the precursor to hydroquinone sulfate, occurs through multiple pathways. Dietary sources represent a significant exposure route, with hydroquinone naturally present in various food products. Occupational exposures occur in industrial settings where hydroquinone is used as a corrosion inhibitor, in polystyrene manufacturing, rubber production, and as a fixative in the graphics industry [2] [3]. Although previously used as a skin-lightening agent in cosmetic products, hydroquinone has been banned for cosmetic use in many regions since January 2001 due to concerns about adverse effects including leukoderma-en-confetti, occupational vitiligo, exogenous ochronosis, and potential carcinogenic risk [2].

Metabolic Pathways and Detoxification

The formation of hydroquinone sulfate represents a critical phase II detoxification pathway in the metabolism of hydroquinone and related compounds. This sulfation pathway is particularly important as hydroquinone itself is a major metabolite of benzene, a well-known hematotoxic and carcinogenic agent associated with malignancy in occupational environments [3]. The conversion to the sulfate conjugate significantly enhances the water solubility of the compound, facilitating its excretion through renal pathways. This metabolic transformation is part of the broader human phase II clearance process for xenobiotics, which includes sulfation, glucuronidation, and amino acid conjugation to increase hydrophilicity for efficient elimination [4].

Novel Cardiovascular Protective Role

Recent research employing Mendelian randomization approaches has revealed a significant protective association between hydroquinone sulfate and hypercholesterolemia, a critical contributor to cardiovascular disease. A 2024 study analyzing 486 serum metabolites identified hydroquinone sulfate as demonstrating protective effects against hypercholesterolemia with an odds ratio of 0.641 (95% CI: 0.423–0.971; P_FDR = 0.042) [5]. This suggests that individuals with genetically predicted higher levels of hydroquinone sulfate have a reduced risk of developing hypercholesterolemia, positioning this metabolite as a potential modifiable risk factor or therapeutic target for cardiovascular disease prevention.

Table 2: Biological Functions and Clinical Significance of Hydroquinone Sulfate

| Aspect | Details | Clinical/Biological Significance |

|---|---|---|

| Primary Biological Role | Human xenobiotic metabolite | Facilitates clearance of hydrophobic compounds |

| Metabolic Pathway | Phase II conjugation (sulfation) | Enhances water solubility and renal excretion |

| Cardiovascular Impact | Protective association with hypercholesterolemia | OR: 0.641 (95% CI: 0.423–0.971); P_FDR = 0.042 |

| Toxicological Significance | Detoxification pathway for hydroquinone | Reduces toxicity of parent compound hydroquinone |

| Analytical Detection | Identified in plasma and urine | Part of core "sulfatome" - 41 metabolites common to plasma and urine |

Analytical Methodologies

Sample Preparation Techniques

Proper sample preparation is critical for accurate analysis of hydroquinone sulfate in biological matrices. For plasma and urine samples, protein precipitation using methanol is recommended. A standardized protocol involves adding an internal standard (10 μl of 13C9-tyrosine at 10 μg ml⁻¹) to each plasma or urine sample aliquot (50 μl) for normalization [4]. Subsequently, LC-MS grade methanol (240 μl) is added, followed by vortexing and cooling to -20°C for 1 hour. The mixture is then centrifuged (5 min, 18,620 g, 4°C), with the supernatant isolated and solvents removed under reduced pressure. The residue is re-dissolved in a solution of acetonitrile in water (50 μl, 5% MeCN/H₂O) and transferred to LC-MS vials prior to analysis [4]. For urine samples, osmolality normalization should be applied to correct for variance in fluid intake and urine solute concentrations, using a micro-sample osmometer to measure osmolality [6].

Instrumentation and Analysis

The analysis of hydroquinone sulfate employs sophisticated separation and detection technologies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) represents the gold standard for sensitive and specific detection. For targeted analysis, a Waters ACQUITY UPLC system coupled with a Thermo Scientific Q-Exactive high resolution/accurate mass spectrometer interfaced with a heated electrospray ionization (HESI-II) source and Orbitrap mass analyzer operated at 35,000 mass resolution provides excellent sensitivity and specificity [6].

For hydroquinone sulfate specifically, capillary zone electrophoresis methods have been successfully developed and validated for direct determination in human urine after oral intake of bearberry leaf extract. These methods were validated according to the criteria for validation of pharmaceutical bioanalytical methods as drafted by the US Department of Health and Human Services (1998), demonstrating little sample preparation necessity and suitability for urine analysis with large sample numbers in pharmaceutical bioavailability, bioequivalence, and pharmacokinetic studies [7].

Method Validation and Quality Control

Comprehensive validation of analytical methods for hydroquinone sulfate quantification is essential for generating reliable data. The validated capillary electrophoresis methods for direct determination of hydroquinone conjugates in human urine demonstrate the rigorous approach required for pharmaceutical bioanalytical methods [7]. For mass spectrometry-based approaches, quality control standards (known metabolites at fixed concentrations) should be injected throughout the analytical run to guarantee injection and chromatographic consistency [6]. Metabolite identification should follow confidence levels, with level 1 requiring a synthetic standard for UPLC-MS/MS co-injection experiments, level 2 matching mass spectrometric fragmentation patterns with databases, level 3 identifying a potential metabolite structure containing a sulfate ester, and level 4 confirming solely the presence of a sulfate ester [4].

Figure 1: Metabolic Pathway of Hydroquinone Sulfate Formation and Biological Significance

Research Implications and Future Directions

The identification of hydroquinone sulfate as a potential protective factor against hypercholesterolemia through Mendelian randomization analysis opens promising avenues for therapeutic development [5]. This approach leverages genetic variants as instrumental variables to strengthen causal inference between metabolites and disease outcomes, minimizing confounding and reverse causation limitations inherent in observational studies. The odds ratio of 0.641 for hypercholesterolemia associated with hydroquinone sulfate suggests a substantial protective effect that warrants further investigation into the underlying mechanisms.

Future research should focus on elucidating the precise molecular mechanisms through which hydroquinone sulfate influences cholesterol metabolism and cardiovascular risk. Potential pathways include modulation of cholesterol synthesis, effects on LDL receptor expression, influence on bile acid metabolism, or impacts on gut microbiome composition that indirectly affect lipid homeostasis. Additionally, investigation into factors that naturally boost hydroquinone sulfate levels, whether through dietary interventions, modulation of sulfation capacity, or other means, could yield practical approaches to cardiovascular risk reduction.

From a toxicological perspective, understanding the balance between the detoxification function of hydroquinone sulfation and potential biological activities of the metabolite remains important. While sulfation generally reduces the reactivity and toxicity of parent compounds, some sulfate conjugates can exhibit biological activities or even undergo metabolic activation to reactive intermediates under certain conditions.

Conclusion

Hydroquinone sulfate represents a compelling example of how metabolite research can bridge understanding between environmental exposures, endogenous metabolism, and disease pathogenesis. Once considered primarily as a detoxification product of hydroquinone, this sulfate conjugate now emerges as a potential modulator of cardiovascular risk with implications for preventive strategies. The continuing investigation of hydroquinone sulfate, particularly through advanced metabolomic approaches and genetic epidemiology, promises to deepen our understanding of its biological roles and therapeutic potential while highlighting the importance of the broader "sulfatome" in human health and disease.

References

- 1. - Ataman Kimya HYDROQUINONE SULFATE [atamanchemicals.com]

- 2. Case report: hydroquinone and/or glutaraldehyde induced acute... [occup-med.biomedcentral.com]

- 3. : Environmental Pollution, Toxicity, and Microbial Answers Hydroquinone [academia.edu]

- 4. Investigation of the individual human sulfatome in plasma and urine... [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Serum metabolites and hypercholesterolemia: insights from... [frontiersin.org]

- 6. Modulation of plasma and urine metabolome in colorectal cancer... [oatext.com]

- 7. (PDF) Validated methods for direct determination of hydroquinone ... [academia.edu]

Chemical Identity & Biological Role of Quinol Sulfate

The table below consolidates key information on quinol sulfate's identity and its defined biological function.

| Property | Description |

|---|---|

| IUPAC Name | (4-hydroxyphenyl) sulfate [1] |

| Chemical Formula | C₆H₆O₅S [2] [1] |

| Average Mass | 190.174 g/mol [1] |

| Monoisotopic Mass | 189.99359 g/mol [2] |

| SMILES | O=S(=O)(O)Oc1ccc(O)cc1 [2] |

| Biological Role | Human xenobiotic metabolite; Marine xenobiotic metabolite [3] [1] |

| Parent Compound | Hydroquinone (quinol) [1] |

This compound is an aryl sulfate, specifically a hydroquinone molecule where one of the hydroxyl groups has been sulfated [1]. This conjugation reaction is a classic phase II metabolic pathway, increasing the water solubility of the parent compound (hydroquinone) to facilitate its excretion from the body [4].

Analytical Methods for Detection and Quantitation

Identifying and measuring this compound in biological samples requires advanced analytical techniques. The general workflow involves sample preparation followed by separation and detection, typically using mass spectrometry (MS).

The following diagram illustrates the primary methodological approaches for analyzing such metabolites in biological samples:

Here are detailed methodologies for the key techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most prevalent technique for pharmaceutical and metabolite analysis [5] [6].

- Sample Preparation: Biological samples like plasma or tissue homogenates require protein precipitation or solid-phase extraction (SPE). For example, plasma can be treated with chilled methanol, vortexed, centrifuged, and the supernatant evaporated and reconstituted before analysis [6].

- Chromatography: Use Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC). A common setup is a BEH C18 column (2.1 mm × 100 mm, 1.7 μm) with a mobile phase of water and acetonitrile/methanol, modified with a volatile acid like formic acid, at a flow rate of ~0.25 mL/min [5] [6].

- Mass Spectrometry: Electrospray Ionisation (ESI) in negative ion mode is suitable for detecting ionized conjugates like this compound. A Quadrupole Time-of-Flight (QToF) mass analyzer is ideal for its high resolution and accurate mass capabilities, allowing precise identification. Data acquisition can be performed in full-scan or data-dependent acquisition (DDA) modes [5] [6].

Mass Spectrometry Imaging (MSI): This technique allows for the spatial localization of metabolites like this compound directly in tissue sections without extensive preparation, preserving morphological context [5].

Context within Quinoline Metabolism

This compound should be understood within the broader context of quinoline metabolism. The quinoline motif is a privileged structure in medicinal chemistry, found in many drugs like primaquine and quinine [7]. These drugs undergo extensive metabolism, often involving pathways similar to those that produce this compound.

For instance, studies on the anti-malarial drug primaquine have identified over thirty metabolites, formed through pathways including direct glucuronide/carbamate conjugation, cytochrome P450-mediated hydroxylations on the quinoline ring, and oxidative deamination [6]. This highlights the complex metabolic fate of quinoline-containing compounds in humans.

Key Research Implications

- Toxicity and Safety Assessment: As a metabolite of hydroquinone, identifying and quantifying this compound is crucial in toxicological studies to understand exposure and metabolic handling [1] [4].

- Drug Metabolism Studies: The analytical techniques described are directly applicable to studying the metabolism of other quinoline-based drugs, helping to identify active or toxic metabolites and explain pharmacokinetic profiles [6] [8].

- Biomarker Potential: The presence and quantity of specific metabolites like this compound in biofluids can serve as biomarkers for exposure to parent xenobiotic compounds or for individual metabolic capacity [4].

References

- 1. HYDROQUINONE SULFATE - Ataman Kimya [atamanchemicals.com]

- 2. (CHEBI:71062) this compound [ebi.ac.uk]

- 3. (CHEBI:76967) human xenobiotic metabolite [ebi.ac.uk]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ xenobiotic - metabolism [sciencedirect.com]

- 5. -based methods for detection... - European Pharmaceutical Review MS [europeanpharmaceuticalreview.com]

- 6. Metabolism of primaquine in normal human volunteers: investigation of... [malariajournal.biomedcentral.com]

- 7. Recent advances in chemistry and therapeutic potential of... [pubs.rsc.org]

- 8. - LC / MS of in vitro MS of a new H+/K+... identification metabolites [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols on Hydroquinone for Skin Depigmentation

Introduction and Terminology Clarification

Quinine Sulfate is a cinchona alkaloid prescribed exclusively for the treatment of uncomplicated Plasmodium falciparum malaria [1]. Its package insert does not indicate any use for dermatological applications like skin whitening, and its use is associated with serious risks, including hematologic reactions and QT prolongation [1]. The side effect profile of "cinchonism" (headache, tinnitus, nausea, blurred vision) further makes it unsuitable for cosmetic use [1].

The term "Quinol" is a known synonym for Hydroquinone (benzene-1,4-diol), which is a primary and effective topical agent for treating hyperpigmentation [2] [3]. Therefore, the following protocols and data focus on Hydroquinone, the scientifically validated compound for skin depigmentation.

Mechanism of Action in Melanogenesis

Hydroquinone functions as a skin-lightening agent through multiple mechanisms. It primarily inhibits the enzyme tyrosinase, which is the rate-limiting enzyme in the melanin synthesis pathway, thereby preventing the conversion of L-tyrosine to melanin [4]. Additionally, it is cytotoxic to melanocytes and causes degradation of melanosomes [2].

The core signaling pathways regulating melanogenesis are summarized in the diagram below, illustrating where Hydroquinone and other agents intervene.

Quantitative Analysis of Common Skin-Lightening Agents

The table below summarizes key data on active ingredients used in skin-lightening formulations, including their typical concentrations and associated risks.

Table 1: Active Ingredients in Skin-Lightening Formulations

| Ingredient | Typical Concentration | Mechanism of Action | Key Risks and Considerations |

|---|---|---|---|

| Hydroquinone | 2–4% [2] | Tyrosinase inhibition; melanocyte cytotoxicity [2] | Exogenous ochronosis, fish odor (trimethylaminuria), potential carcinogen; use limited to <6 months [2] [3] |

| Kojic Acid | 1–4% [2] | Tyrosinase inhibitor [4] | Contact irritant or allergic dermatitis [2] |

| Topical Corticosteroids (e.g., Betamethasone, Clobetasol) | Varies (potent steroids are prescription-only) [2] | Skin blanching (vasoconstriction); reduced melanocyte activity [2] | Skin thinning, steroid rosacea, folliculitis, hypopituitarism with large-area use [2] |

| Cysteamine Cream | Not specified | Not specified in results | Temporary burning, redness, dryness, and irritation [2] |

| Arbutin | 1% [2] | Tyrosinase inhibitor (glycosylated hydroquinone) [2] [4] | Considered a more stable and milder alternative to hydroquinone [2] |

| Mercury | Illegal (often >1000 ppm in illegal products) [5] | Inactivates melanin-producing enzyme [2] | Highly toxic: skin/nail darkening, neurologic and kidney damage, acrodynia [2] [5] |

Table 2: Analytical Detection of Banned Substances in Illegal Products (FDA Data) [5]

| Product Name | Year Tested | Country of Origin | Mercury Content (ppm) | Hydroquinone Content |

|---|---|---|---|---|

| Aneeza Gold Beauty Face Cream | 2022 | Pakistan | 12,400 | - |

| HIYADY Glutatione Cream White & Bright | 2022 | - | 15,900 | - |

| Face Fresh Beauty Cream | 2019 | - | 18,500 | - |

| Goree Beauty Cream | 2019 | - | 17,200 | - |

| Light & Natural CAROTONE Black Spot Corrector | 2022 | Côte d'Ivoire | - | 4.4% |

| B.B. Clear Dark Spot Remover Cream | 2022 | Togo | - | 4.4% |

| Regulatory Limits | <1 ppm [5] | Not GRASE for OTC (US) [3] |

Detailed Experimental Protocols

Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol is used to screen and evaluate the efficacy of potential skin-lightening agents like hydroquinone and kojic acid [4].

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against mushroom or murine tyrosinase.

- Materials:

- Tyrosinase enzyme (e.g., from mushroom source)

- L-DOPA (L-3,4-dihydroxyphenylalanine) or L-tyrosine substrate

- Phosphate buffer (0.1 M, pH 6.8)

- Test compounds (e.g., Hydroquinone, Kojic Acid) dissolved in DMSO or buffer

- 96-well microplate

- Microplate reader for absorbance measurement (e.g., at 475 nm)

- Procedure:

- Reaction Mixture: In each well of the 96-well plate, add 70 μL of phosphate buffer, 20 μL of tyrosinase enzyme, and 10 μL of the test compound at various concentrations.

- Incubation: Incubate the mixture at 25°C for 10 minutes.

- Reaction Initiation: Add 20 μL of L-DOPA substrate (0.5 mM final concentration) to initiate the enzymatic reaction.

- Absorbance Measurement: Immediately monitor the formation of dopachrome (the colored product) by measuring the absorbance at 475 nm every minute for 30 minutes.

- Controls: Include a negative control (buffer instead of test compound) and a blank (buffer instead of enzyme and test compound).

- Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value using non-linear regression analysis of the dose-response curve.

Protocol: Quantitative Analysis of Agents in Cosmetics via UV-Vis

This method describes a modern approach for the simultaneous quantification of multiple skin-whitening agents in cosmetic products using UV-Vis spectroscopy and chemometrics [6].

- Objective: To quantitatively analyze five skin-whitening agents (e.g., hydroquinone, arbutin, kojic acid) in cosmetic matrices.

- Materials:

- UV-Vis spectrophotometer

- Cosmetic samples (creams, lotions)

- Methanol or other suitable solvent for extraction

- Standard reference compounds

- Procedure:

- Sample Preparation: Accurately weigh ~0.5 g of the cosmetic sample. Extract the active ingredients using an appropriate solvent (e.g., methanol) with sonication and centrifugation. Dilute the supernatant to a defined volume.

- Calibration Standards: Prepare a series of mixed standard solutions containing all five target analytes across a defined concentration range.

- Spectra Acquisition: Obtain the UV-Vis absorption spectra of all standard mixtures and unknown samples over a defined wavelength range (e.g., 200-400 nm).

- Chemometric Analysis (Tchebichef Moment Calculation):

- Calculate the Tchebichef moments (TMs) from the raw UV-Vis spectra of the standard mixtures.

- Use stepwise regression to establish a linear quantitative model between the TMs and the known concentrations of each analyte.

- Data Analysis: Apply the established model to the TMs calculated from the sample spectra to determine the concentration of each whitening agent. The method has reported leave-one-out correlation coefficients (Rloo-cv) of >0.9948, intra- and inter-day precision of <6%, and recoveries ranging from 88.3% to 109.2% [6].

Safety and Regulatory Considerations

The use of hydroquinone is strictly regulated. In the United States, the FDA has banned it from over-the-counter (OTC) formulations due to an inability to rule out potential carcinogenic risk [3]. It is considered a prescription-only ingredient in the European Union [3]. A major safety concern is exogenous ochronosis, an irreversible blue-black discoloration of the skin, particularly with prolonged use or high concentrations [2] [3].

Furthermore, the global market is flooded with illegal skin-lightening products containing extremely high levels of mercury or hydroquinone, as shown in Table 2. These products pose severe public health risks, including permanent neurological and kidney damage from mercury poisoning [2] [5]. Researchers and clinicians must be aware of these risks and advocate for the use of safe, well-regulated alternatives under professional supervision.

Conclusion

While Quinine Sulfate has no role in dermatological lightening, Hydroquinone remains a potent, though highly regulated, depigmenting agent. Future research and development should focus on safer alternatives, such as botanicals (e.g., arbutin, licorice extract) and other synthetic agents (e.g., kojic acid, cysteamine), which inhibit melanogenesis through tyrosinase inhibition with potentially lower risk profiles [2] [4]. Rigorous analytical protocols are essential for ensuring the safety and efficacy of both existing and novel cosmetic formulations.

References

- 1. Quinine Sulfate Capsules: Package Insert / Prescribing Info [drugs.com]

- 2. Bleaching cream, Skin lightening products. Authoritative facts from... [dermnetnz.org]

- 3. Hydroquinone - Wikipedia [en.wikipedia.org]

- 4. Natural skin ‑ whitening compounds for the treatment of melanogenesis... [spandidos-publications.com]

- 5. Analyzing Global Interest in Skin by Geographic Region... Whitening [pmc.ncbi.nlm.nih.gov]

- 6. An effective approach to the quantitative analysis of skin - whitening ... [pubs.rsc.org]

Quinol sulfate melasma treatment research

Current & Emerging Melasma Treatments

| Treatment Category | Agent / Modality | Mechanism of Action | Key Efficacy & Safety Notes |

|---|---|---|---|

| Topical Depigmenting Agents | Hydroquinone (HQ) | Inhibits tyrosinase, degrades melanosomes [1] | Gold standard; risk of irritant dermatitis, exogenous ochronosis with long-term use; FDA-ban on OTC products [1] [2] [3]. |

| Triple Combination Cream (TCC) | HQ + Retinoid + Corticosteroid; synergistic effect inhibits melanin synthesis, enhances penetration, reduces irritation [1] [3] | Considered one of the most effective topical treatments; use in 8-week cycles with maintenance to minimize side effects [1] [4]. | |

| Tranexamic Acid (Topical) | Reduces vascular and inflammatory pathways in melanin production; inhibits plasminogen/plasmin pathway [3] [5] | Promising novel agent; ideal for maintenance therapy; lower risk of severe side effects compared to HQ [5]. | |

| Retinoids (Tretinoin, Adapalene) | Accelerates epidermal turnover, decreases melanosome transfer, enhances penetration of other agents [1] [3] | Tretinoin requires 24+ weeks for effect; adapalene offers comparable efficacy with less irritation [1] [3]. | |

| Systemic Treatments | Oral Tranexamic Acid (oTA) | Systemic anti-fibrinolytic; likely targets vascular component and mast cells in dermis [1] [4] | Effective for moderate-severe melasma; risk of menstrual irregularities, potential deep venous thrombosis; requires medical supervision [1] [3] [5]. |

| Energy-Based Devices | Q-Switched Nd:YAG Laser | Targets pigment particles selectively via photomechanical effect [1] [4] | Ranked high in efficacy; safety profile suitable for darker skin types; risk of post-inflammatory hyperpigmentation (PIH) and recurrence [1] [4]. |

| Ablative Fractional Laser (AFL) | Creates microscopic treatment zones for tissue remodeling and pigment removal [4] | High efficacy but carries risk of adverse effects like erythema, burning, and PIH [4]. |

Melasma Pathogenesis & Therapeutic Targets

Melasma is a complex, multifactorial disorder. Key pathways and recent research highlights include:

- Core Pathways: Chronic UV exposure, hormonal influences, and genetic predisposition lead to hyperactive melanocytes and increased melanin synthesis. The enzyme tyrosinase remains a primary target for depigmenting agents like hydroquinone and kojic acid [1] [3].

- Vascular & Inflammatory Components: Dermal blood vessels and mast cells contribute to the pathology, providing the rationale for using tranexamic acid (which targets the plasminogen/plasmin pathway) [3].

- Emerging Molecular Targets: Recent research highlights the Wnt/β-catenin signaling pathway as a central regulator of melanogenesis. Its overactivation in melasma lesions upregulates MITF (Microphthalmia-associated Transcription Factor), the master regulator of melanin production. Dickkopf-1 (DKK1), a natural inhibitor of this pathway, is under investigation as a novel therapeutic target [6].

The diagram below illustrates the interconnected pathogenesis of melasma and the corresponding targets of various treatments.

Comparative Treatment Efficacy & Safety

A 2021 network meta-analysis of 59 Randomized Controlled Trials provides a quantitative hierarchy of common melasma treatments, ranking them by efficacy (change in Melasma Area and Severity Index, MASI) and reported side effects [4].

Table: Efficacy and Safety Ranking of Melasma Treatments (vs. Placebo) [4]

| Treatment | Standardized Mean Difference (SMD) in MASI | Side Effect Incidence |

|---|---|---|

| Q-switched Nd:YAG Laser (QSND) | -2.31 | 21.5% |

| Intense Pulsed Light (IPL) | -1.85 | Data not pooled |

| Ablative Fractional Laser (AFL) | -1.78 | 20.0% |

| Triple Combination Cream (TCC) | -1.66 | 25.7% |

| Oral Tranexamic Acid (oTA) | -1.23 | 17.6% |

| Chemical Peels | -1.21 | 38.0% |

| Topical Tranexamic Acid (tTA) | -1.05 | 36.75% |

| Hydroquinone (HQ) Monotherapy | -0.97 | 18.2% |

Note: A more negative SMD indicates greater efficacy. Side effect incidence is the percentage of participants reporting adverse events within the studies analyzed [4].

Detailed Experimental Protocols for Research

For researchers aiming to evaluate new compounds, here are detailed methodologies for key assays cited in the literature.

Protocol 1: In Vitro Assessment of Anti-Melanogenic Activity

This protocol outlines steps to test a compound's ability to inhibit melanin synthesis in melanocyte cultures [2] [7].

- Cell Culture: Use immortalized human melanocyte lines (e.g., MNT-1, HEMn). Culture cells in standard melanocyte growth medium supplemented with growth factors and 5% CO₂ at 37°C.

- Compound Treatment & Stimulation:

- Seed cells in multi-well plates and pre-treat with a range of concentrations of the test compound (e.g., Quinol sulfate) for a set period (e.g., 2 hours).

- Stimulate melanogenesis by adding a potent agonist like Forskolin (10-50 µM) or α-MSH to the medium.

- Include controls: untreated/unstimulated cells (baseline) and stimulated cells treated with vehicle alone (negative control) or a known inhibitor like kojic acid (positive control).

- Melanin Content Measurement:

- After 72-96 hours of incubation, wash cells with PBS and lyse them in a detergent-based lysis buffer.

- Dissolve the insoluble melanin by adding 1N NaOH and heating at 60-80°C for 1 hour.

- Transfer the solubilized melanin to a 96-well plate and measure the absorbance at 405 nm using a microplate reader. Normalize the melanin content to total cellular protein (measured by BCA or Bradford assay) [7].

- Cell Viability Assay: In parallel, perform an MTT or CCK-8 assay on treated cells to ensure that reduced melanin is not a result of compound cytotoxicity.

Protocol 2: In Vivo Animal Model for Efficacy Testing

Animal models help evaluate a compound's depigmenting effect and systemic safety in a whole organism [8].

- Animal Selection: Use female BALB/c or C57BL/6 mice (6-8 weeks old), as they develop a robust Th2-biased immune response useful for modeling inflammatory components. House under standard conditions with a 12-hour light/dark cycle.

- Melasma Induction:

- Shave the dorsal skin of mice.

- Apply a topical formulation of a melanogenic stimulant. While UV radiation is the primary human trigger, common laboratory models use topical Forskolin (50-100 µM in acetone/ethanol) daily for 4-6 weeks.

- Monitor skin pigmentation weekly using a chromameter to measure the L* (lightness) value.

- Treatment Phase:

- Once stable hyperpigmentation is achieved, randomize mice into groups:

- Group 1 (Disease Control): Hyperpigmented, treated with vehicle cream.

- Group 2 (Positive Control): Hyperpigmented, treated with a standard cream (e.g., 2% Hydroquinone).

- Group 3 (Test Group): Hyperpigmented, treated with the test compound formulation.

- Group 4 (Normal Control): No induction, no treatment.

- Apply treatments topically once or twice daily for 4-8 weeks.

- Once stable hyperpigmentation is achieved, randomize mice into groups:

- Outcome Assessment:

- Colorimetry: Measure skin lightening (L* value) weekly with a chromameter.

- Histopathology: At endpoint, collect skin biopsies. Process for H&E staining to assess epidermal thickness and Fontana-Masson staining to quantify melanin content and distribution [8].

- Molecular Analysis: Analyze skin homogenates for expression of key proteins like TYR, TRP-1, TRP-2, and MITF via Western Blot or ELISA.

Research Gaps & Future Directions

The search for the ideal melasma treatment continues. Future research should focus on:

- Elucidating "this compound": A clear priority is to determine the chemical identity, stability, bioavailability, and specific mechanism of action of this compound, if it is being developed as a novel entity.

- Targeting Novel Pathways: Exploring therapies that modulate the Wnt/β-catenin pathway, for instance by upregulating its inhibitor DKK1, represents a promising frontier beyond traditional tyrosinase inhibition [6].

- Combination Therapies: Over 87% of studies show combination therapies are superior to monotherapy [4]. Research should optimize sequences of topical, oral, and energy-based treatments to maximize efficacy and minimize relapse.

- Personalized Medicine: Developing biomarkers to match patients with the most effective treatments based on their melasma subtype (epidermal, dermal, mixed) and dominant pathogenic factors (vascular, hormonal, etc.) is a critical long-term goal.

References

- 1. Management of Melasma : Laser and Other Therapies—Review Study... [pmc.ncbi.nlm.nih.gov]

- 2. Hydroquinone - Wikipedia [en.wikipedia.org]

- 3. An Update on New and Existing Treatments for the Management of... [link.springer.com]

- 4. Frontiers | Comparison of the Efficacy of Melasma Treatments... [frontiersin.org]

- 5. Best Melasma in Treatments : Dermatologist-Approved Solutions... 2025 [rohtoaohalclinic.com.vn]

- 6. A modern approach to melasma therapy – Biovico [medicalesthetics.biovico.com]

- 7. Melatonin and non-small cell lung cancer: new insights into signaling ... [cancerci.biomedcentral.com]

- 8. of asthma: utility and limitations - PMC Animal models [pmc.ncbi.nlm.nih.gov]

Quinol (Hydroquinone) Developer Formulation

The table below summarizes a representative formula for a quinol-based stock solution and accelerator, adapted from historical photographic literature [1].

| Component | Function | Quantity in Stock Solution A (Quinol Solution) | Quantity in Stock Solution B (Accelerator) |

|---|---|---|---|

| Quinol (Hydroquinone) | Reducing agent (developer) | 150 grains [1] | - |

| Sodium Sulfite | Preservative (antioxidant) | 150 grains [1] | - |

| Sulfurous Acid | Additional preservative | 15 minims [1] | - |

| Sodium Carbonate | Alkaline accelerator | - | 1,300 grains [1] |

| Potassium Hydrate | Strong alkaline accelerator | - | 150 grains [1] |

| Distilled Water | Solvent | To make 10 ounces [1] | To make 10 ounces [1] |

Detailed Preparation and Use Protocol

Procedure:

- Prepare Stock Solution A: Dissolve 150 grains each of quinol and sodium sulfite in approximately 8 ounces of distilled water. Add 15 minims of sulfurous acid. Make up the solution to a final volume of 10 ounces with distilled water [1].

- Prepare Stock Solution B: Dissolve 1,300 grains of sodium carbonate and 150 grains of potassium hydrate (caustic potash) in distilled water to make a final volume of 10 ounces. Exercise caution when handling potassium hydrate, as it is corrosive [1].

- Working Solution: For a normally exposed quarter-plate, mix equal parts of Stock Solution A and Stock Solution B. Dilute this mixture with two to three times its volume of water. For example, use 1 drachm of each stock solution with 6 drachms of water [1].

- Development: Pour the diluted working solution into the development tray containing the exposed film or paper. Gently agitate the tray to ensure even development.

- Adjusting for Exposure:

- Over-exposed plates: Add a restrainer, such as 1/8 grain of potassium bromide or one drop of a bromide restrainer solution, to the working developer [1].

- Under-exposed plates: Dilute the working developer with twice the amount of water. Alternatively, pre-soak the plate in the diluted accelerator (Solution B) for a minute or two before adding the quinol solution (Solution A) [1].

- Fixing and Washing: After development is complete, thoroughly rinse the photographic material and then place it in a hypo (sodium thiosulfate) fixing bath. It is crucial to use a fresh fixing bath to prevent stains [1].

The following workflow diagram illustrates the preparation and development process.

Critical Safety and Handling Information

Quinol requires careful handling due to its potential health effects.

- Health Hazards: Hydroquinone is suspected of causing genetic defects and cancer and may cause an allergic skin reaction [2]. It is harmful if swallowed and causes serious eye damage [2].

- Incompatibilities: It is incompatible with strong bases and strong oxidizing agents [2].

- Storage: The compound is both air and light-sensitive. Solutions should be stored in airtight, dark containers to prevent oxidation, which turns the solution brown and reduces its efficacy [1] [2] [3].

- Cleanliness: Always use clean dishes. Do not use equipment that has previously been used with pyrogallol (pyro) developers, as this can cause stains [1].

Essential Chemistry and Mechanism of Action

- Chemical Identity: Quinol, also known as hydroquinone or benzene-1,4-diol, is an aromatic organic compound with the chemical formula C₆H₄(OH)₂ [4] [5] [3]. Its structure features two hydroxyl groups bonded to a benzene ring in a para position [4].

- Role in Development: In photographic developers, quinol acts as a reducing agent [6] [2] [3]. It selectively reduces exposed silver halide crystals (e.g., AgBr) in the photographic emulsion to metallic silver (Ag), forming the dark parts of the image [4] [2] [3]. During this process, quinol itself is oxidized to p-benzoquinone [4] [3].

Important Regulatory and Substitution Note

The U.S. Food and Drug Administration (FDA) has banned hydroquinone in over-the-counter preparations due to safety concerns, including the inability to rule out its potential as a carcinogen based on animal studies [4] [5]. Its use in skin-lightening products is prescription-only in the European Union and other regions [4] [5]. This has encouraged the search for alternative agents in cosmetic applications [4] [5].

References

- 1. Hydroquinone Or Quinol Development [chestofbooks.com]

- 2. Hydroquinone, 99% | Fisher Scientific [fishersci.ca]

- 3. Hydroquinone: Properties, Uses & Safety Explained Simply [vedantu.com]

- 4. Hydroquinone - Wikipedia [en.wikipedia.org]

- 5. - Ataman Kimya QUINOL [atamanchemicals.com]

- 6. In photography , quinol is used as developer accoding to following rea [doubtnut.com]

Quinol sulfate reducing agent applications

Application Notes: Quinine Sulfate

Quinine sulfate is a cinchona alkaloid with established roles in antimicrobial therapy and emerging potential in experimental oncology. The following sections detail its protocols and data.

Antimalarial Application

Quinine sulfate is a primary treatment for uncomplicated Plasmodium falciparum malaria, especially in regions with chloroquine resistance [1]. It is often used in combination with a second agent to improve efficacy and prevent the development of resistance [2].

Protocol: Treatment of Uncomplicated P. falciparum Malaria

- Objective: To eliminate malaria parasites from the bloodstream of infected patients.

- Materials: Quinine sulfate capsules (324 mg each) [1].

- Procedure:

- Combination Therapy: In cases of resistant strains, co-administer with one of the following [2]:

- Doxycycline: 200 mg loading dose, then 100 mg daily for 6 more days.

- Tetracycline: 250 mg four times daily for 7 days.

- Clindamycin: 300 mg four times daily for 5 days (preferred for children and pregnant women).

Data on Antimalarial Dosage | Patient Group | Dosage Regimen | Duration | Notes & References | | :--- | :--- | :--- | :--- | | Adults (≥16 years) | 648 mg every 8 hours | 7 days | Take with food [1] | | Pediatric Patients | 10 mg/kg three times a day | 3–7 days | Dose should not exceed adult dose [2] | | Severe Chronic Renal | 648 mg load, then 324 mg every 12 hours | 7 days | For patients not on dialysis [1] | | Pregnant Women | 648 mg every 8 hours | 7 days | Recommended with clindamycin [2] |

Experimental Chemopreventive Application

Beyond malaria, research indicates quinine sulfate may have chemopreventive properties. One study demonstrated its potential to suppress skin cancer development in a mouse model [3].

Protocol: Topical Application in a Mouse Skin Carcinogenesis Model

- Objective: To evaluate the efficacy of quinine sulfate in preventing chemically-induced skin tumors [3].

- Materials:

- Animals: Male Swiss albino mice.

- Test Compound: Quinine sulfate (QS) mixed in vaseline.

- Carcinogens: DMBA (initiator) and croton oil (promoter).

- Procedure:

- Induction of Tumors: Shave the dorsal skin of mice. Initiate tumor growth with a single topical application of 100 μg DMBA in 100 μL acetone. Two weeks later, promote tumors by applying 1% croton oil in acetone three times per week for 14 weeks [3].

- Treatment Groups: Include a positive control (DMBA + croton oil only) and experimental groups receiving topical QS.

- Quinine Sulfate Application: Apply QS topically to the shaven skin one hour after croton oil application. Use two dose levels [3]:

- High Dose: 334 mg QS per 100 gm vaseline.

- Low Dose: 167 mg QS per 100 gm vaseline.

- Observation & Analysis: Monitor mice for 16 weeks. Record tumor incidence, number, weight, and diameter. Calculate tumor burden and yield [3].

Data on Chemopreventive Efficacy The table below summarizes key findings from the mouse model study, showing quinine sulfate's dose-dependent inhibitory effects on tumor development [3].

| Study Group | Tumor Incidence | Cumulative Number of Tumors | Tumor Yield (Tumors/Mouse) | Tumor Burden (Tumors/Tumor-Bearing Mouse) |

|---|---|---|---|---|

| Carcinogen Control (DMBA+Croton Oil) | 100% | 25 | 4.17 | 4.17 |

| High Dose QS (334 mg/100g) | 66.7% | 8 | 1.33 | 2.00 |

| Low Dose QS (167 mg/100g) | 83.3% | 15 | 2.50 | 3.00 |

Laboratory & Analytical Application

In a laboratory setting, quinine sulfate serves as a standard fluorescent probe due to its well-characterized fluorescence properties [2].

- Protocol: Using Quinine Sulfate as a Fluorescence Standard

- Objective: To determine the quantum yield (QY) of other fluorescent materials, such as carbon dots [2].

- Principle: The quantum yield of an unknown sample is calculated by comparing its fluorescence intensity to that of a standard with a known QY, using the same excitation wavelength.

- Materials:

- Standard: Quinine sulfate (known QY = 0.54).

- Solvent: 0.1 M H₂SO₄.

- Spectrofluorometer.

- Procedure:

- Dissolve quinine sulfate in 0.1 M H₂SO₄ to prepare a 200 ppm standard solution [2].

- Ensure the absorbance of both the standard and the unknown sample solutions is below 0.1 at the excitation wavelength to avoid inner-filter effects.

- Measure the integrated fluorescence intensity of both the standard and the unknown sample at the same excitation wavelength (e.g., 350 nm).

- Calculate the quantum yield of the unknown sample (φₓ) using the formula:

φₓ = φ_st × (mₓ / m_st) × (ηₓ² / η_st²)Whereφis QY,mis the slope from the plot of fluorescence intensity vs. absorbance, andηis the refractive index of the solvent [2].

Clarification on "Reducing Agent" Terminology

It is important to clarify that quinine sulfate is not recognized as a chemical reducing agent. A reducing agent is a substance that donates electrons in a redox reaction [4]. The search results confirm quinine sulfate's roles are pharmacological and analytical, not reductive.

The term "quinol" may refer to a different chemical structure (a reduced form of quinone). Some quinone formulations, like anthraquinone, can act as biocides against sulfate-reducing bacteria by inhibiting their respiration [5]. This might be the source of confusion, but these are distinct from quinine sulfate.

Experimental Pathway Visualization

The diagram below illustrates the key experimental workflow for investigating the chemopreventive properties of quinine sulfate, as described in the protocol.

Key Takeaways for Researchers

- Primary Use: Quinine sulfate remains a critical drug for resistant malaria; adhere strictly to recommended dosages and combination therapies.

- Research Potential: The chemopreventive data is promising but preliminary. Further investigation is needed to elucidate its mechanism of action and applicability to other cancer types.

- Laboratory Utility: Its stable fluorescence makes it an excellent standard for quantum yield calculations.

- Terminology: Distinguish quinine sulfate from quinones and quinol compounds, which have different chemical properties and applications.

References

- 1. Quinine Sulfate Capsules: Package Insert / Prescribing Info [drugs.com]

- 2. sciencedirect.com/topics/chemistry/quinine- sulfate [sciencedirect.com]

- 3. Chemopreventive activity of quinine sulfate in dmba-croton oil induced... [ijpsr.com]

- 4. : Definition, Examples & Tips for Exams Reducing Agent [vedantu.com]

- 5. A Quinone Formulation which Inhibits Evolution of Hydrogen Sulfide... [jstage.jst.go.jp]

The Stability Problem of Methyl Methacrylate (MMA)

Methyl methacrylate (MMA) is a widely used monomer, particularly known for producing poly(methyl methacrylate) (PMMA) or acrylic glass. A significant challenge in its use, especially in medical applications like patch testing for allergies, is its inherent volatility and instability [1] [2].

Key Evidence of Instability: A study analyzing commercial patch test allergen preparations found that MMA concentrations were significantly lower than the labeled amount [1]. Key findings are summarized in the table below.

| Material Analyzed | Labeled Concentration | Findings | Primary Suspected Cause |

|---|---|---|---|

| Methyl Methacrylate (in petrolatum) | 2% | ≤ 56% of labeled concentration; even lower at syringe tip [1] | Volatility [1] |

| Glutaraldehyde (in petrolatum) | 1% in pet. | 27% to 45% of labeled concentration [1] | Instability [1] |

| Formaldehyde | Not Specified | Loss occurred with storage [1] | Instability [1] |

This instability can lead to false-negative test results in allergen preparations, underscoring the critical need for effective stabilization methods [1].

Proposed Protocol for Investigating Stabilizers

Since no direct information on Quinol sulfate is available, the following is a generalized protocol to experimentally evaluate its potential as a stabilizer for MMA. The core idea is to use accelerated aging studies to simulate long-term storage.

Preparation of MMA Samples with Stabilizer

- Materials: Pure Methyl Methacrylate monomer (≥99.5%), this compound (or other candidate stabilizers), inert solvent (e.g., methanol), amber glass vials with PTFE-lined caps, analytical balance, micropipettes.

- Procedure:

- Prepare a stock solution of this compound in a suitable solvent to ensure accurate weighing and homogeneous mixing with MMA.

- Add this compound to pure MMA monomer to achieve a range of target concentrations (e.g., 0.01%, 0.05%, 0.1% by weight). A control sample with no stabilizer is essential.

- Mix thoroughly using a magnetic stirrer for 30 minutes, ensuring the stabilizer is completely dissolved and dispersed.

- Dispense the MMA-stabilizer mixtures into amber glass vials, filling them to about 90% capacity to minimize headspace. Seal the vials tightly.

Accelerated Aging and Stability Testing

- Method: Place the prepared vials in controlled temperature ovens (e.g., 40°C, 60°C) and remove sample sets at predetermined time points (e.g., 1, 2, 4, 8 weeks). Compare against samples stored at recommended refrigeration temperatures (e.g., 4°C).

- Quantitative Analysis: The concentration of remaining MMA must be quantified using a precise analytical technique. As used in stability studies, Gas Chromatography (GC) with a flame ionization detector (FID) is a highly suitable method [1].

- Data Collection: For each time point and condition, record the precise MMA concentration. This data will allow you to calculate the degradation rate and the percentage of MMA retained.

The following diagram illustrates this experimental workflow:

Diagram 1: Experimental workflow for testing MMA stabilizers.

Data Analysis and Presentation

Organize the quantitative results from the GC analysis into tables for clear comparison. The table structure below can serve as a template.

Table 2: Example template for recording MMA stability data under different conditions.

| Stabilizer & Concentration | Storage Condition | Initial MMA Conc. (%) | MMA Conc. at 2 Weeks (%) | MMA Conc. at 4 Weeks (%) | % MMA Retained (4 Weeks) |

|---|---|---|---|---|---|

| None (Control) | 40°C | 100 | [Data] | [Data] | [Data] |

| This compound 0.01% | 40°C | 100 | [Data] | [Data] | [Data] |

| This compound 0.05% | 40°C | 100 | [Data] | [Data] | [Data] |

| This compound 0.1% | 40°C | 100 | [Data] | [Data] | [Data] |

| None (Control) | 4°C | 100 | [Data] | [Data] | [Data] |

Safety and Handling Considerations

When working with MMA, strict safety protocols are necessary due to its hazardous properties [2] [3] [4].

- Volatility and Flammability: MMA is a flammable liquid with a low flash point (~2°C/36°F) [3]. Work in a well-ventilated area, preferably in a fume hood, and away from ignition sources.

- Health Hazards: MMA vapor can cause irritation to the eyes, skin, and respiratory system [2]. Repeated exposure may lead to hypersensitivity and dermatological reactions [4].

- Personal Protective Equipment (PPE): Always wear appropriate gloves (note that MMA can compromise latex gloves [4]), safety goggles, and a lab coat. Consult safety data sheets for both MMA and this compound before starting experiments.

Conclusion and Future Research

The instability of Methyl Methacrylate in formulations is a documented problem that can compromise product efficacy and reliability [1]. While the potential of this compound as a stabilizer is a plausible hypothesis, its effectiveness requires empirical validation through the systematic experimental approach outlined above.

Successful results would pave the way for further research, including:

- Investigating the mechanism of action (e.g., whether it acts as a free-radical scavenger to prevent premature polymerization).

- Determining the optimal concentration that provides maximum stability without negative side effects.

- Testing the stabilizer's performance in final formulations (e.g., within bone cement or allergen patches).

References

- 1. Concentrations and stability of methyl , glutaraldehyde... methacrylate [experts.umn.edu]

- 2. (MMA): Definition, Uses, and Types | Xometry Methyl Methacrylate [xometry.com]

- 3. - Wikipedia Methyl methacrylate [en.wikipedia.org]

- 4. Surgical applications of methyl : a review of toxicity methacrylate [pubmed.ncbi.nlm.nih.gov]

Proposed Mechanisms of Action and Investigation Framework

Based on the established pathogenesis of acne scarring, the following pathways represent key therapeutic targets. Investigation of Quinol sulfate should focus on its potential to modulate these processes.

The diagram below outlines the core pathways involved in acne scar formation and the proposed points of investigation for a new compound [1].

Experimental Protocols for Efficacy and Mechanism

To evaluate the potential of this compound, a multi-faceted experimental approach is recommended, moving from in vitro studies to validated in vivo models.

In Vitro Fibroblast Culture Models

- Objective: To assess the direct impact of this compound on human dermal fibroblast activity, particularly in collagen synthesis.

- Detailed Protocol:

- Cell Culture: Maintain human dermal fibroblasts (e.g., HDFa line) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂.

- Treatment Groups: Culture fibroblasts in duplicate or triplicate and treat with:

- Vehicle control (e.g., DMSO <0.1%)

- This compound at varying concentrations (e.g., 1 µM, 10 µM, 100 µM)

- Positive control (e.g., 50 µg/mL Ascorbic acid)

- Analysis:

- Collagen Quantification: After 48-72 hours, measure total soluble collagen production using a colorimetric assay like Sircol.

- Gene Expression: Extract RNA and perform RT-qPCR to analyze mRNA levels of COL1A1 (Type I collagen), COL3A1 (Type III collagen), and TGF-β1.

- Cell Viability: Use an MTT assay to ensure results are not due to cytotoxicity.

In Vivo Animal Model of Acne Scarring

- Objective: To evaluate the efficacy of this compound in a live organism with a complex wound-healing environment.

- Detailed Protocol:

- Model Induction: Use a validated rabbit ear hypertrophic scar model or a mouse model of dermal fibrosis.

- Study Groups: Randomly assign animals (n=6-8 per group) to:

- Sham control (wound, no treatment)

- Vehicle control

- This compound treatment (e.g., topical 1% gel or intradermal injection)

- Positive control (e.g., Triamcinolone for hypertrophic scars)

- Dosing & Administration: Administer treatment daily for 4-8 weeks.

- Tissue Analysis: Harvest scar tissue at endpoint for:

- Histology: H&E staining for scar elevation index (SEI), and Masson's Trichrome or Picrosirius Red staining for collagen density and organization.

- Immunohistochemistry (IHC): Stain for α-SMA (myofibroblast marker), TGF-β, and PCNA (proliferation marker).

Ex Vivo Human Skin Organ Culture

- Objective: To test this compound on human skin with intact architecture.

- Detailed Protocol:

- Sample Preparation: Obtain ethically sourced, full-thickness human skin from elective surgeries. Create uniform incisions or use laser ablation to simulate injury.

- Treatment: Culture skin explants at the air-liquid interface. Apply this compound topically or via intradermal micro-injection.

- Analysis: Process tissue for histology and IHC as in the in vivo protocol after 7-14 days in culture.

Proposed Experimental Workflow

The following diagram summarizes the staged, multi-model approach recommended for the comprehensive evaluation of this compound.

Quantitative Data from Benchmark Therapies

While data for this compound does not exist, the table below summarizes efficacy data for established and emerging therapies from recent literature. These benchmarks can be used for comparative analysis in future studies.

Table 1: Efficacy Benchmarks for Established Acne Scar Therapies (2020-2025)

| Therapy Modality | Key Metric | Reported Outcome (Range) | Number of Studies (Sample) | Reference / Context |

|---|---|---|---|---|

| Microneedling (MN) Monotherapy | "Moderate to marked" improvement | Consistent improvement in scar depth & texture | 12 studies | [2] |

| MN + Platelet-Rich Plasma (PRP) | Enhanced efficacy vs. MN alone | Faster healing; higher patient satisfaction | 9 studies | [2] |